molecular formula C20H22N2OS B2380840 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-09-2

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No. B2380840
CAS RN: 477862-09-2
M. Wt: 338.47
InChI Key: CEASWQZAEPPGBF-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, also known as PBD, is an organic compound used in scientific experiments . It can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It is also used as an additive to fabricate the polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics . By incorporating PBD with PU, device performance showed significant improvement, with an increase in ON/OFF ratio by two orders of magnitude and a long retention period of over five hours . PBD is also an organic fluorescent molecule used to prepare plastic scintillators .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C24H22N2O . It has a molecular weight of 354.44 .


Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a fluorescence λex 305 nm; λem 364 nm in ethanol . It is used in OLED Device Performance with a turn-on voltage of 4V . The maximum luminance is 400 Cd/m2 for blue color and 10000 Cd/m2 for green color . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Synthesis : A study by Hsiao et al. (1999) describes the synthesis of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, derived from hydroquinone and its tert-butyl-substituted derivatives. These polymers can be thermally converted into poly(1,3,4-oxadiazole)s and exhibit high thermal stability, with no significant weight loss before 450°C (Hsiao, Dai, & He, 1999).

Biological and Medicinal Applications

  • Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and evaluated them for antitumor activity. They found that one compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, et al., 2013).

Material Science and Optoelectronics

  • Optoelectronic Properties : Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles for their use in organic light-emitting diodes (OLEDs). These compounds showed promising external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities (Cooper, Zhang, Zhang, et al., 2022).

Chemical Synthesis and Characterization

Agricultural and Environmental Applications

  • Antitubercular Agents : Karabanovich et al. (2016) developed 1,3,4-oxadiazole and thiadiazole derivatives as new classes of antituberculosis agents. These compounds showed high selectivity and effectiveness against various strains of Mycobacterium tuberculosis, with minimal toxicity to mammalian cells (Karabanovich, Zemanová, Smutny, et al., 2016).

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASWQZAEPPGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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